This compound is derived from the modification of aniline structures through the introduction of fluorine and benzyl groups. It is classified under organic compounds, specifically as a substituted aniline due to the presence of the amino group. Its systematic name reflects its molecular structure, indicating the positions of the substituents on the aromatic rings.
The synthesis of 2-(2-Benzylphenoxy)-5-fluoroaniline can be achieved through several methods, with one common approach involving the reaction of 5-fluoro-2-nitroaniline with benzyl phenol derivatives.
General Synthetic Route:
The molecular structure of 2-(2-Benzylphenoxy)-5-fluoroaniline can be described as follows:
2-(2-Benzylphenoxy)-5-fluoroaniline can participate in various chemical reactions typical for substituted anilines:
The mechanism of action for 2-(2-Benzylphenoxy)-5-fluoroaniline primarily relates to its potential biological activity as an inhibitor or modulator in various biochemical pathways:
The applications of 2-(2-Benzylphenoxy)-5-fluoroaniline span various fields:
Fluoro-substituted aniline derivatives represent a cornerstone of modern medicinal chemistry, leveraging fluorine’s unique physicochemical properties—including high electronegativity, small atomic radius, and metabolic stability—to optimize drug-target interactions. The integration of fluorine into aniline frameworks enhances membrane permeability, modulates pKa, and improves bioavailability while resisting oxidative degradation. 2-(2-Benzylphenoxy)-5-fluoroaniline exemplifies this class, merging a benzylphenoxy-aniline scaffold with a strategically positioned fluorine atom. Its synthesis and applications reflect broader trends in targeted therapeutics, where molecular precision enables activity against challenging disease targets [4] [9].
The benzylphenoxy-aniline scaffold combines conformational flexibility with diverse pharmacophoric elements. The benzylphenoxy moiety provides a hydrophobic domain capable of π-stacking with aromatic residues in enzyme binding pockets, while the aniline group serves as a hydrogen bond donor/acceptor or a synthetic handle for derivatization. This versatility is evident in several clinical candidates:
Table 1: Bioactive Derivatives of Benzylphenoxy-Aniline Scaffolds
Compound | Target | Key Structural Feature | Biological Activity |
---|---|---|---|
4-(Benzyloxy)-N-phenylaniline | EGFR | Para-benzyloxy substitution | IC₅₀ = 42 nM (H1975 cells) |
2-(Benzyloxy)-5-fluoroaniline | TAAR1 | 5-Fluoro ortho to aniline | Partial agonist (EC₅₀ = 380 nM) |
2-(Benzylphenoxy)-4-nitroaniline | DNA gyrase | 4-Nitro group | MIC = 1.2 µg/mL (S. aureus) |
The 2-(2-benzylphenoxy) configuration in our target compound introduces steric constraints that favor T-shaped π-π interactions with protein residues—a feature exploited in allosteric modulator design [6] [9].
Positional isomerism of fluorine in aniline derivatives critically influences electronic distribution, hydrogen bonding capacity, and 3D conformation. 2-(2-Benzylphenoxy)-5-fluoroaniline features meta-positioned fluorine relative to the aniline group (5-fluoro), distinct from prevalent ortho or para isomers:
Table 2: Physicochemical Properties of Fluoroaniline Isomers
Isomer | pKa (Aniline NH₂) | LogP | H-Bond Donor Strength | Preferred Applications |
---|---|---|---|---|
5-Fluoro (meta) | 4.1 | 3.8 | High | Kinase inhibitors, GPCR ligands |
4-Fluoro (para) | 3.6 | 3.7 | Moderate | Antibacterial agents |
2-Fluoro (ortho) | 4.3 | 3.9 | Low | PET tracers, covalent inhibitors |
This scaffold addresses three unmet needs in drug discovery:
CNS Therapeutics:The compound’s moderate lipophilicity (LogP ≈ 3.8) and polar surface area (45 Ų) align with blood-brain barrier (BBB) penetration metrics. Its structural similarity to TAAR1 agonists (e.g., US20190201410A1) supports development for neuropathic pain, where fluorine enhances metabolic stability against hepatic CYP2D6 oxidation [6]. Recent GP2A conference highlights identified fluorinated anilines as key intermediates for photoswitchable neuro modulators [3].
Kinase Inhibitor Development:The 5-fluoroaniline moiety serves as a bioisostere for adenine in ATP-competitive inhibitors. Computational studies (Glide docking) predict hydrogen bonding between the aniline NH and kinase hinge residues (e.g., Met793 in EGFR), with fluorine enhancing affinity via halogen bonding to gatekeeper residues [9].
Sustainable Synthesis & AI-Driven Optimization:Current routes rely on Ullmann ether coupling (2-benzylphenol + 5-fluoro-2-nitrochlorobenzene) followed by nitro reduction—a process with atom economy <50%. Research imperatives include:
Table 3: Research Priorities and Technological Synergies
Therapeutic Area | Target | Synthetic Innovation | Computational Tools |
---|---|---|---|
Neuropathic pain | TAAR1/GPCRs | Flow nitro reduction | Free-Wilson analysis for SAR |
Oncology | EGFR/PI3K kinases | Enzymatic asymmetric synthesis | QM/MM binding affinity prediction |
Anti-infectives | DNA gyrase | C–H activation | FEP+ for resistance mutations |
Supply chain limitations exist: Commercially available 2-(2-benzylphenoxy)-5-fluoroaniline retails at $294/500mg (Santa Cruz Biotechnology, Cat. sc-305885), necessitating cost-effective routes for gram-scale synthesis [2].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0